Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride
Description
Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
IUPAC Name |
methyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c1-15-11(14)9-7-13-10(16-9)6-8-2-4-12-5-3-8;;/h7-8,12H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGUPMMBEIVFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride, typically involves multi-step reactions. One common method involves the pseudo six-component synthesis, where benzaldehydes, malononitrile, and ammonium acetate are used to obtain piperidine diastereomers with aromatic substituents . The reaction conditions often include the use of nanocatalysts such as cobalt, ruthenium, and nickel for hydrogenation .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the use of high-yield and stereoselective reactions. The process may include the hydrogenation of pyridine derivatives using nanocatalysts and the functionalization of unsaturated intermediates in one-pot reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Hydrogenation reactions can reduce the compound to form different piperidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, boron reagents for Suzuki–Miyaura coupling, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its pharmacological applications, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety plays a crucial role in its biological activity, allowing it to bind to various receptors and enzymes. This binding can lead to the modulation of biological processes, such as inhibition of cancer cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on cancer cells.
Matrine: Known for its anticancer and anti-inflammatory activities.
Berberine: Exhibits antimicrobial and anticancer properties.
Tetrandine: Known for its antiproliferative effects on cancer cells.
Uniqueness
Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride is unique due to its specific structure, which includes a thiazole ring and a piperidine moiety. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound in scientific research and pharmaceutical applications .
Biological Activity
Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride, a compound of interest in medicinal chemistry, exhibits significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Formula: C15H22N2O4S
Molecular Weight: 326.42 g/mol
IUPAC Name: this compound
CAS Number: 2248345-23-3
The biological activity of this compound is primarily attributed to its structural components: the thiazole ring and the piperidine moiety. These functional groups enable interaction with various biological targets, including enzymes and receptors involved in disease pathways. The thiazole ring is known for its ability to modulate enzyme activity, while the piperidine structure can enhance binding affinity to molecular targets .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 - 12.5 |
| Escherichia coli | 5.64 - 77.38 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Antiviral Activity
Additionally, the compound has shown promise in antiviral applications. Research indicates that derivatives of thiazole compounds possess activity against various viruses, including those responsible for respiratory infections and other viral diseases. The specific mechanisms are still under investigation but may involve inhibition of viral replication or interference with viral entry into host cells .
Case Studies
- Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial properties of several thiazole derivatives, including this compound. The results demonstrated significant activity against multidrug-resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance .
- Antiviral Research : Another investigation focused on the antiviral effects of thiazole derivatives against influenza viruses. The study revealed that certain structural modifications could enhance antiviral potency, indicating a pathway for optimizing this compound for therapeutic use .
Q & A
Basic Research Questions
What are the standard synthetic routes for Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring and subsequent coupling to the thiazole-carboxylate core. Key steps include:
- Piperidine modification : Protection of the piperidine amine (e.g., using Boc groups) to prevent side reactions during alkylation or acylation .
- Thiazole formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions .
- Final coupling : Reaction of the modified piperidine with the thiazole-carboxylate intermediate, followed by HCl treatment to yield the dihydrochloride salt .
Characterization : Intermediates are analyzed via HPLC (purity >95%) and NMR (e.g., ¹H/¹³C for structural confirmation). Mass spectrometry (HRMS) validates molecular weight .
What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- First aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS (e.g., CAS 1286265-79-9) .
- Waste disposal : Segregate acidic waste and neutralize before disposal according to institutional guidelines .
How are physicochemical properties (e.g., solubility, stability) determined for this compound?
- Solubility : Tested in polar (water, DMSO) and non-polar solvents (DCM) via gravimetric analysis. Dihydrochloride salts generally exhibit higher aqueous solubility .
- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may degrade the thiazole ring .
Advanced Research Questions
How can synthetic challenges like low coupling efficiency or byproduct formation be addressed?
- Optimization : Use coupling agents (e.g., EDC/HOBt) for amide bond formation between piperidine and thiazole moieties. Monitor reaction progress via TLC .
- Byproduct mitigation : Introduce scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
- Scale-up : Adjust stoichiometry (1.2:1 molar ratio of piperidine to thiazole) and control temperature (<0°C) to suppress side reactions .
What advanced analytical methods resolve contradictions in purity or structural data?
- Purity discrepancies : Combine HPLC-DAD/ELSD to detect non-UV-active impurities and LC-MS/MS for structural elucidation of degradation products .
- Stereochemical ambiguity : Use chiral HPLC or X-ray crystallography to confirm configuration if asymmetric centers are present .
- Batch variability : Cross-validate NMR (DMSO-d6) and FTIR (amide I/II bands) across multiple batches .
How can computational modeling predict this compound’s interaction with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., GPCRs) based on the piperidine-thiazole scaffold .
- ADMET prediction : Tools like SwissADME estimate logP (~2.1) and BBB permeability, critical for CNS-targeted studies .
- Molecular dynamics : Simulate stability of salt forms (dihydrochloride vs. mono-HCl) in physiological buffers .
What strategies address contradictions in reported biological activity data?
- Assay validation : Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- SAR analysis : Compare activity of analogs (e.g., ethyl ester vs. methyl ester derivatives) to identify critical functional groups .
- Off-target profiling : Use kinome-wide screening to assess selectivity, as thiazole derivatives may inhibit kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
